molecular formula C14H11N3O4S2 B2908362 N-[5-(3-methanesulfonylphenyl)-1,3,4-oxadiazol-2-yl]thiophene-2-carboxamide CAS No. 886928-11-6

N-[5-(3-methanesulfonylphenyl)-1,3,4-oxadiazol-2-yl]thiophene-2-carboxamide

Cat. No.: B2908362
CAS No.: 886928-11-6
M. Wt: 349.38
InChI Key: CFNLXELEMKXCMJ-UHFFFAOYSA-N
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Description

N-[5-(3-methanesulfonylphenyl)-1,3,4-oxadiazol-2-yl]thiophene-2-carboxamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[5-(3-methanesulfonylphenyl)-1,3,4-oxadiazol-2-yl]thiophene-2-carboxamide typically involves multiple steps, starting with the preparation of the thiophene and oxadiazole intermediates. The thiophene ring can be synthesized through a variety of methods, including the Gewald reaction, which involves the condensation of a ketone with a nitrile and elemental sulfur. The oxadiazole ring is often formed through the cyclization of a hydrazide with a carboxylic acid derivative under acidic or basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This could include the use of high-pressure reactors, advanced purification techniques such as chromatography, and the implementation of green chemistry principles to minimize waste and environmental impact.

Chemical Reactions Analysis

Types of Reactions

N-[5-(3-methanesulfonylphenyl)-1,3,4-oxadiazol-2-yl]thiophene-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The oxadiazole ring can be reduced to form amines or other nitrogen-containing compounds.

    Substitution: The methylsulfonyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring may yield thiophene sulfoxide or thiophene sulfone, while reduction of the oxadiazole ring may produce amines.

Scientific Research Applications

Chemistry

In chemistry, N-[5-(3-methanesulfonylphenyl)-1,3,4-oxadiazol-2-yl]thiophene-2-carboxamide is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.

Biology and Medicine

In the field of biology and medicine, this compound is investigated for its potential therapeutic properties. Its ability to interact with biological targets, such as enzymes or receptors, makes it a candidate for drug development. Research may focus on its efficacy in treating specific diseases or conditions.

Industry

Industrially, this compound may be used in the development of advanced materials, such as polymers or coatings, due to its chemical stability and reactivity.

Mechanism of Action

The mechanism of action of N-[5-(3-methanesulfonylphenyl)-1,3,4-oxadiazol-2-yl]thiophene-2-carboxamide involves its interaction with specific molecular targets. This compound may bind to enzymes or receptors, altering their activity and leading to a biological response. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • N-[5-(3-methylsulfonylphenyl)-1,3,4-oxadiazol-2-yl]benzamide
  • N-[5-(3-methylsulfonylphenyl)-1,3,4-oxadiazol-2-yl]furan-2-carboxamide

Uniqueness

N-[5-(3-methanesulfonylphenyl)-1,3,4-oxadiazol-2-yl]thiophene-2-carboxamide is unique due to the presence of the thiophene ring, which imparts distinct electronic and steric properties. This uniqueness can influence its reactivity and interactions with biological targets, making it a valuable compound for research and development.

Properties

IUPAC Name

N-[5-(3-methylsulfonylphenyl)-1,3,4-oxadiazol-2-yl]thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11N3O4S2/c1-23(19,20)10-5-2-4-9(8-10)13-16-17-14(21-13)15-12(18)11-6-3-7-22-11/h2-8H,1H3,(H,15,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFNLXELEMKXCMJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC=CC(=C1)C2=NN=C(O2)NC(=O)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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